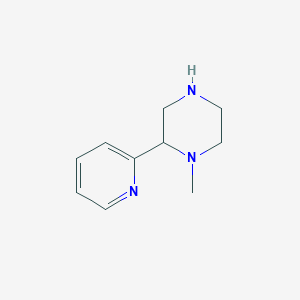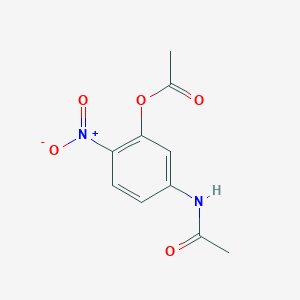
6-(Difluoromethoxy)picolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Difluoromethoxy)picolinaldehyde is a chemical compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of a difluoromethoxy group at the 6th position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-pyridinecarboxaldehyde with difluoromethyl ether under specific conditions to achieve the desired substitution .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The exact industrial methods can vary depending on the scale and specific requirements of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 6-(Difluoromethoxy)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the difluoromethoxy group under appropriate conditions.
Major Products Formed:
Oxidation: 2-Pyridinecarboxylic acid, 6-(difluoromethoxy)-
Reduction: 2-Pyridinecarbinol, 6-(difluoromethoxy)-
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Difluoromethoxy)picolinaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(Difluoromethoxy)picolinaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The difluoromethoxy group can influence the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
2-Pyridinecarboxaldehyde: Lacks the difluoromethoxy group, leading to different chemical properties and reactivity.
6-Methyl-2-pyridinecarboxaldehyde: Contains a methyl group instead of a difluoromethoxy group, resulting in different steric and electronic effects.
2,6-Pyridinedicarboxaldehyde: Contains an additional aldehyde group, leading to different reactivity and applications.
Uniqueness: 6-(Difluoromethoxy)picolinaldehyde is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C7H5F2NO2 |
|---|---|
Peso molecular |
173.12 g/mol |
Nombre IUPAC |
6-(difluoromethoxy)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H5F2NO2/c8-7(9)12-6-3-1-2-5(4-11)10-6/h1-4,7H |
Clave InChI |
BDUOCEGTOXQHJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)OC(F)F)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-Methyl-2-(propylsulfonyl)phenyl]acetamide](/img/structure/B8651744.png)

![4-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]benzonitrile](/img/structure/B8651754.png)







